molecular formula C20H26N4O2 B4431331 2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine

2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine

Cat. No. B4431331
M. Wt: 354.4 g/mol
InChI Key: UAAWNDWIGSIWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine, also known as IPPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine works by inhibiting the activity of enzymes and receptors that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. This compound also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. It also has anxiolytic and antipsychotic effects by acting as an antagonist at the dopamine D2 receptor. Additionally, this compound has been shown to have anti-cancer properties by inhibiting the activity of certain enzymes involved in the progression of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine is its ability to selectively inhibit the activity of certain enzymes and receptors, making it a promising therapeutic agent for various diseases. However, its limitations include its low solubility and stability, which can make it difficult to use in certain lab experiments.

Future Directions

There are many potential future directions for the study of 2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine. For example, further research could focus on optimizing its synthesis method to improve its solubility and stability. Additionally, more studies could be conducted to explore its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. Finally, the development of this compound analogs with improved efficacy and safety profiles could also be explored.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications in various fields. Its ability to selectively inhibit the activity of certain enzymes and receptors has been shown to have a significant impact on the progression of various diseases. While there are some limitations to its use in lab experiments, further research could lead to the development of improved analogs with greater efficacy and safety profiles.

Scientific Research Applications

2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine has been studied extensively for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. Its ability to inhibit the activity of certain enzymes and receptors has been shown to have a significant impact on the progression of these diseases.

properties

IUPAC Name

2-(2-propan-2-ylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15(2)17-7-4-5-8-18(17)26-16(3)19(25)23-11-13-24(14-12-23)20-21-9-6-10-22-20/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAWNDWIGSIWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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